5-(2-chloroacetamido)-2-fluorobenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1154726-18-7 |
|---|---|
Molecular Formula |
C9H7ClFNO3 |
Molecular Weight |
231.61 g/mol |
IUPAC Name |
5-[(2-chloroacetyl)amino]-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H7ClFNO3/c10-4-8(13)12-5-1-2-7(11)6(3-5)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
InChI Key |
DQMPNWVOZNTZBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 5 2 Chloroacetamido 2 Fluorobenzoic Acid
Retrosynthetic Analysis of 5-(2-chloroacetamido)-2-fluorobenzoic Acid
A retrosynthetic analysis of this compound simplifies the structure to identify key precursors. The primary disconnection occurs at the amide bond, separating the molecule into two key synthons: 5-amino-2-fluorobenzoic acid and a chloroacetylating agent. This approach identifies the acylation of an aniline (B41778) derivative as the final and most crucial step in the synthesis.
Further deconstruction of 5-amino-2-fluorobenzoic acid points to even simpler starting materials. A common and effective strategy involves the reduction of a nitro group at the 5-position. This leads back to 2-fluoro-5-nitrobenzoic acid as a direct precursor. chemicalbook.comgoogle.com This nitro-substituted benzoic acid can, in turn, be synthesized from more readily available materials like 3-fluorobenzoic acid through a nitration reaction. chemicalbook.com This multi-step retrosynthetic pathway provides a clear and logical roadmap for the de novo synthesis of the target molecule, starting from basic fluorinated aromatic compounds.
Optimized Synthetic Pathways for the Core Structure of this compound
The principal precursor for the target molecule is 5-amino-2-fluorobenzoic acid. sigmaaldrich.comsigmaaldrich.com Its synthesis is a critical step that dictates the efficiency of the entire pathway. A widely used method begins with the nitration of a fluorinated benzoic acid derivative.
For instance, 3-fluorobenzoic acid can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., in an ice bath) to produce 5-fluoro-2-nitrobenzoic acid in high yield. chemicalbook.com Another approach starts with 2-methyl-4-fluoronitrobenzene, which undergoes catalytic hydrogenation to form 5-fluoro-2-aminotoluene, followed by oxidation with potassium permanganate (B83412) to yield the benzoic acid. google.comguidechem.com
Once 2-fluoro-5-nitrobenzoic acid is obtained, the nitro group is reduced to an amine to form 5-amino-2-fluorobenzoic acid. This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like platinum and sulfur. google.com An alternative route to a similar precursor, 2-amino-5-fluorobenzoic acid, involves the reaction of 4-fluoroaniline (B128567) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization and oxidative cleavage. google.com
Late-stage functionalization (LSF) is a powerful strategy that introduces key functional groups at the end of a synthetic sequence, which can be highly efficient. nih.gov In the context of this compound, the final step is a classic example of LSF.
The key transformation is the acylation of the precursor, 5-amino-2-fluorobenzoic acid. This is typically achieved by reacting the amino group with chloroacetyl chloride or chloroacetic anhydride. The reaction is usually carried out in a suitable solvent, often with a base to neutralize the hydrochloric acid byproduct. This direct and high-yielding N-acylation step efficiently installs the chloroacetamide side chain, completing the synthesis of the target molecule. This approach avoids the need to carry the reactive chloroacetamide group through multiple preceding synthetic steps where it might undergo undesired side reactions.
Diversification Strategies for this compound Analogues
The structure of this compound offers several points for chemical modification, allowing for the creation of a library of analogues. These modifications can be targeted at the carboxylic acid group or the chloroacetamide side chain.
The carboxylic acid group is a versatile handle for derivatization. Standard organic chemistry techniques can be employed to generate a variety of functional groups.
Esterification : The carboxylic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions or by using coupling agents. For example, converting it to the methyl ester can be a preliminary step for further reactions or for creating analogues with altered solubility and electronic properties. rsc.org
Amide Formation : Amide coupling reactions with a diverse range of primary and secondary amines can produce a wide array of amides. nih.gov Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate this transformation. nih.gov This allows for the introduction of different alkyl, aryl, or heterocyclic groups, significantly expanding the chemical space of the analogues.
Conversion to Acyl Halides : The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride. ossila.com This acyl chloride can then be used to react with a wider range of nucleophiles to form esters, amides, and other derivatives.
The chloroacetamide side chain can also be a point of diversification, either by modifying the acetyl group or by replacing the chlorine atom.
Varying the Acyl Group : Instead of using chloroacetyl chloride in the late-stage functionalization step, other acyl halides or anhydrides can be used to react with the 5-amino-2-fluorobenzoic acid precursor. This allows for the introduction of different alkyl or aryl chains, leading to analogues with varying lengths, branching, and electronic properties on the side chain.
Nucleophilic Substitution of Chlorine : The chlorine atom on the acetamide (B32628) side chain is a reactive site for nucleophilic substitution. A variety of nucleophiles, such as amines, thiols, or alkoxides, can be used to displace the chloride and introduce new functional groups. This strategy enables the synthesis of a diverse set of derivatives with functionalities that can be tailored for specific applications.
These diversification strategies, which are based on well-established chemical principles, allow for the systematic exploration of the chemical space around the this compound scaffold. longdom.org
Substituent Effects on the Fluorobenzoic Acid Core
The reactivity and chemical properties of the this compound molecule are significantly influenced by the electronic and steric nature of its substituents. The fluorine atom at the C2 position, the chloroacetamido group at the C5 position, and the carboxylic acid group at the C1 position each exert distinct effects on the aromatic ring, thereby modulating its reactivity towards further chemical transformations.
The fluorine substituent, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating mesomeric effect (+M). In the case of ortho-substituted fluorobenzoic acids, these effects influence the acidity of the carboxylic acid and the conformational preferences of the molecule. uc.ptnih.gov The chloroacetamido group at the C5 position introduces both inductive and mesomeric effects. The nitrogen atom's lone pair can participate in resonance, donating electron density to the ring (+M effect), while the acetyl group is electron-withdrawing.
The interplay of these substituent effects can be further understood by considering related substituted benzoic acid systems. For instance, in ortho-fluoro- and chloro-substituted benzoic acids, intramolecular interactions between the carboxylic acid moiety and the halogen substituent are of particular interest. nih.gov These interactions can lead to the existence of different conformers, such as cis and trans forms, with varying energies. uc.pt The relative energies of these conformers are dictated by a balance of attractive and repulsive forces between the substituents. uc.pt In a molecule like this compound, the additional substituent at the C5 position further complicates this conformational landscape.
Computational studies using density functional theory (DFT) on related di-substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid, reveal that the cis conformer is generally the lowest in energy. uc.pt The energy barrier for the conversion between conformers is influenced by the size and nature of the ortho substituents. uc.pt For example, the smaller size of fluorine compared to chlorine leads to lower rotational barriers in difluorinated benzoic acids. uc.pt
The electronic nature of substituents also plays a crucial role in directing further chemical reactions. For instance, in the synthesis of derivatives, the positions activated or deactivated by the existing groups will determine the site of electrophilic or nucleophilic attack. The chloro group on the acetamido side chain provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.
The table below summarizes the expected electronic effects of the substituents on the fluorobenzoic acid core.
| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M/-M) | Overall Effect on Ring |
| -F | C2 | Strong | Weak +M | Deactivating |
| -COOH | C1 | Moderate | -M | Deactivating |
| -NHCOCH₂Cl | C5 | Weak (Cl) | +M (NH) / -M (CO) | Activating (ortho, para directing) |
Methodologies for Purification and Advanced Spectroscopic Characterization of this compound and its Derivatives
The isolation of pure this compound and its derivatives, along with their unambiguous structural elucidation, necessitates the use of sophisticated purification and characterization techniques. Standard methods are often supplemented with advanced methodologies to ensure high purity and to gain deep insights into the molecular structure and stereochemistry.
For the purification of fluorobenzoic acid derivatives, common techniques include recrystallization from appropriate solvents and the freeze-pump-thaw method to remove volatile impurities. uc.pt In cases where simple recrystallization is insufficient, chromatographic methods such as column chromatography or preparative thin-layer chromatography (TLC) are employed. globalscientificjournal.com For trace analysis of fluorobenzoic acids in complex matrices, solid-phase extraction (SPE) using hydrophilic-lipophilic-balanced reversed-phase cartridges has proven effective for enrichment prior to analysis. nih.gov
Advanced spectroscopic techniques are indispensable for the detailed characterization of these compounds. While basic identification is achieved through routine spectroscopic data, a deeper understanding of their structure and properties requires more sophisticated methods.
Matrix Isolation Infrared Spectroscopy: This technique allows for the study of isolated molecules in cryogenic inert gas matrices (e.g., Ar, N₂). uc.pt By isolating individual molecules, it is possible to study their intrinsic properties, such as conformational equilibria, without the influence of intermolecular interactions present in the solid or liquid state. uc.pt In situ irradiation can be used to convert between different conformers, and the kinetics of their interconversion can be monitored, providing valuable information about the energy barriers between them. uc.pt
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are crucial for unambiguously assigning the proton and carbon signals, especially in complex derivatives. These techniques help in establishing the connectivity of atoms within the molecule. For fluorinated compounds, ¹⁹F NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds. eurjchem.com Gas chromatography-mass spectrometry (GC-MS) can be a powerful tool for the analysis of volatile derivatives, often after a derivatization step to increase volatility. nih.gov
The table below outlines some of the advanced characterization techniques and the type of information they provide for this compound and its derivatives.
| Technique | Abbreviation | Information Obtained |
| Matrix Isolation Infrared Spectroscopy | MI-IR | Conformational analysis of isolated molecules, vibrational frequencies of individual conformers. uc.pt |
| Two-Dimensional Nuclear Magnetic Resonance | 2D NMR | Connectivity of atoms, unambiguous assignment of proton and carbon signals. |
| Fluorine-19 Nuclear Magnetic Resonance | ¹⁹F NMR | Confirmation and chemical environment of fluorine atoms. |
| Single-Crystal X-ray Diffraction | SC-XRD | Three-dimensional molecular structure, bond lengths, bond angles, intermolecular interactions. eurjchem.comnih.gov |
| High-Resolution Mass Spectrometry | HRMS | Exact molecular weight and elemental composition. eurjchem.com |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile components, trace analysis. nih.gov |
| Hirshfeld Surface Analysis | Quantitative analysis of intermolecular contacts in the crystalline state. eurjchem.com |
Pharmacological Profiling and Biological Evaluation of 5 2 Chloroacetamido 2 Fluorobenzoic Acid Preclinical Focus
In Vitro Assessment of Biological Activities
There is no publicly available information on the in vitro assessment of 5-(2-chloroacetamido)-2-fluorobenzoic acid.
Enzyme Inhibition Studies of this compound
No studies have been published identifying specific enzyme targets for or detailing the enzyme inhibition profile of this compound.
Receptor Binding Assays for this compound
Information regarding the affinity and binding characteristics of this compound to specific biological receptors is not available.
Cellular Assays and Phenotypic Screening of this compound
There are no published reports on the effects of this compound in preclinical cell models or through phenotypic screening.
Modulation of Key Signaling Pathways by this compound
The impact of this compound on key intracellular signaling pathways has not been documented in the scientific literature.
Preclinical In Vivo Studies of this compound in Animal Models
No in vivo studies in animal models have been published for this compound.
Pharmacodynamic Marker Assessment in Relevant Disease Models
There is no data available on the assessment of pharmacodynamic markers for this compound in any disease models.
Efficacy Assessment in Preclinical Models
A thorough search of scientific databases and literature indicates that there are no specific published preclinical studies evaluating the efficacy of this compound in animal models. While this compound belongs to the broader class of halogenated benzoic acid derivatives, which have been investigated for various therapeutic purposes, direct in vivo data for this specific molecule is not available.
The parent scaffold, 5-chloro-2-fluorobenzoic acid, is noted as a building block in the synthesis of pyrimidine-based Aurora kinase inhibitors. ossila.com The presence of the chloride substituent is suggested to be important for enhancing the binding affinity to the oncoprotein Aurora A. ossila.com However, this information pertains to a precursor molecule and does not represent efficacy data for this compound itself. Without dedicated preclinical trials, any discussion of its in vivo efficacy remains speculative.
Mechanistic Elucidation and Target Identification of 5 2 Chloroacetamido 2 Fluorobenzoic Acid
Investigation of Molecular Targets for 5-(2-chloroacetamido)-2-fluorobenzoic Acid
Identifying the specific cellular proteins that interact with this compound is the primary step in understanding its biological function. The presence of the electrophilic chloroacetamide warhead suggests that it will covalently modify nucleophilic amino acid residues, such as cysteine, on its target proteins. nih.govchemikailproteomics.com A variety of advanced experimental strategies can be employed to identify these targets.
Proteomic Approaches for Target Deconvolution
Chemical proteomics is a powerful tool for identifying the targets of covalent inhibitors directly within a complex biological system. acs.org Activity-based protein profiling (ABPP) is a particularly relevant technique. In a typical ABPP experiment, a version of this compound would be synthesized with a "tag" (e.g., a biotin (B1667282) or alkyne group) that allows for the subsequent enrichment of any proteins that have been covalently labeled by the compound.
These tagged proteins can then be isolated from cell lysates and identified using mass spectrometry. nih.govwuxiapptec.com This approach not only identifies the protein targets but can also pinpoint the specific peptide and amino acid residue that has been modified. wuxiapptec.com
Table 1: Illustrative Data from a Hypothetical Chemoproteomic Screen
| Protein ID | Protein Name | Peptide Sequence Containing Modified Residue | Fold Enrichment (Treated vs. Control) |
| P08684 | Vimentin | SYC RPSCPRIC | 15.2 |
| Q06830 | Peroxiredoxin-2 | GGLGC FNIDV | 12.5 |
| P30048 | Thioredoxin | DAFC ATWCGPCK | 9.8 |
| P62258 | 14-3-3 protein zeta/delta | YLAEC MRYRDN | 7.3 |
| This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available. The cysteine residue predicted to be covalently modified is indicated in bold. |
Genetic Screens for Identifying Cellular Pathways Affected by this compound
Genetic screening methods can complement proteomic approaches by identifying cellular pathways that are essential for the compound's activity, thereby providing clues about its molecular target. youtube.com A common approach involves screening a library of genetically modified organisms (such as yeast or human cell lines) where specific genes have been knocked out or knocked down.
By identifying which genetic modifications lead to increased or decreased sensitivity to this compound, researchers can infer the pathway, and potentially the specific protein, that the compound targets. For instance, if cells with a knockout of a particular enzyme become resistant to the compound, it suggests that this enzyme may be the direct target or a critical component of the targeted pathway. csmres.co.uk
Biophysical Techniques for Ligand-Target Interaction Analysis
Once potential targets are identified, biophysical techniques are essential to confirm the direct interaction between this compound and the protein, and to characterize the binding event. nih.gov These methods can validate a direct binding event and provide quantitative data on the interaction. nih.gov
A variety of techniques can be employed:
Mass Spectrometry (MS): Intact protein mass spectrometry can be used to confirm the formation of a covalent adduct by detecting the expected mass increase in the target protein after incubation with the compound. nih.govwuxiapptec.com
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound to its target protein, revealing the precise covalent linkage and the binding site. nih.gov
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF can detect ligand binding by measuring changes in the thermal stability of the target protein. wuxiapptec.comnih.gov
Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, providing information on the binding affinity, stoichiometry, and thermodynamics of the interaction. nih.gov
Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics of the binding interaction, including the association and dissociation rates. wuxiapptec.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of the compound on the protein and to characterize the structural changes that occur upon binding. wuxiapptec.comnih.gov
Table 2: Hypothetical Biophysical Data for the Interaction of this compound with a Target Protein
| Technique | Parameter | Value |
| Mass Spectrometry | Mass Shift | +173.5 Da |
| DSF | ΔTm | +5.2 °C |
| ITC | Kd | 1.5 µM |
| SPR | kon | 2.5 x 104 M-1s-1 |
| SPR | koff | 3.8 x 10-2 s-1 |
| This table presents hypothetical data for illustrative purposes. The mass shift corresponds to the molecular weight of the this compound fragment that forms the covalent bond. |
Understanding the Mode of Action of this compound at the Molecular Level
Delving deeper into the mechanism of action involves understanding how the binding of this compound to its target protein alters the protein's function. This can occur through several distinct mechanisms.
Allosteric Modulation vs. Orthosteric Binding Mechanisms
The binding site of a drug on a protein can be broadly categorized as either orthosteric or allosteric.
Orthosteric Binding: An orthosteric inhibitor binds to the active site of an enzyme or the primary binding site of a receptor, directly competing with the natural substrate or ligand. nih.gov This type of inhibition is often competitive. acs.org
Allosteric Modulation: An allosteric modulator binds to a site on the protein that is distinct from the active site. nih.govacs.org This binding event induces a conformational change in the protein that alters the activity of the active site, either enhancing it (positive allosteric modulator) or inhibiting it (negative allosteric modulator). nih.govjst.go.jp Allosteric sites are often less conserved than active sites, which can lead to greater selectivity for a particular protein. nih.gov
Determining whether this compound acts via an orthosteric or allosteric mechanism would require structural studies (like X-ray crystallography) to visualize the binding site, as well as kinetic assays to assess whether the inhibition is competitive with the natural substrate.
Covalent vs. Non-Covalent Interactions of this compound with Targets
The chloroacetamide functional group strongly suggests that this compound engages its target through a covalent bond. nih.govjst.go.jp
Covalent Interactions: Covalent inhibitors form a stable, chemical bond with their target protein. cambridge.orgcapes.gov.br This is typically an irreversible interaction, leading to a long duration of action. The chloroacetamide group is an electrophilic "warhead" that is susceptible to nucleophilic attack by amino acid residues like cysteine. nih.gov
Non-Covalent Interactions: These are weaker, reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. cambridge.org While the initial recognition and binding of this compound to its target's binding pocket is likely driven by non-covalent forces, the subsequent formation of the covalent bond is the key feature of its mechanism. youtube.com
The combination of a specific non-covalent binding event followed by covalent bond formation can lead to high potency and selectivity. csmres.co.uk The initial non-covalent interactions properly orient the reactive chloroacetamide group to enable the covalent reaction with a nearby nucleophilic residue. chemikailproteomics.com It is also possible for a compound to be a covalent allosteric inhibitor, combining the features of allosteric modulation with the permanence of a covalent bond. nih.govnih.govacs.org
Information regarding "this compound" is not publicly available.
Following a comprehensive search of publicly accessible scientific literature and databases, no specific information was found regarding the downstream cellular and physiological effects of the chemical compound This compound .
While searches were conducted to identify its mechanism of action, biological targets, and subsequent cellular and physiological impacts, the results did not yield any studies focused on this particular compound. Information is available for structurally related molecules; however, in adherence to the strict requirement to only discuss "this compound," this information has been omitted.
Therefore, the requested article section, "," subsection "4.3. Downstream Cellular and Physiological Effects Mediated by this compound," cannot be generated at this time due to the absence of relevant research findings.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 2 Chloroacetamido 2 Fluorobenzoic Acid
Design Principles for Modulating Activity of 5-(2-chloroacetamido)-2-fluorobenzoic Acid Derivatives
The design of derivatives of this compound is guided by established medicinal chemistry principles to optimize their biological activity. Key strategies involve modifying the core structure to enhance interactions with biological targets, improve pharmacokinetic properties, and modulate physicochemical characteristics.
One fundamental design principle revolves around the concept of isosteric and bioisosteric replacements. The carboxylic acid group, for instance, is a well-known pharmacophore but can present challenges such as metabolic instability and limited membrane permeability. nih.gov Therefore, replacing it with bioisosteres like tetrazoles or sulfonamides can maintain or improve target interaction while mitigating these liabilities. nih.govscilit.com
Furthermore, the chloroacetamide "warhead" suggests a design principle centered on covalent inhibition, where the reactive chlorine atom forms a permanent bond with the target protein. nih.govresearchgate.net Derivatives can be designed to alter the reactivity of this group, thereby modulating the potency and duration of action. The design of novel chloroacetamide derivatives often involves the introduction of different aromatic moieties to explore their potential biological activities. researchgate.net
Impact of Functional Group Modifications on Biological Potency and Selectivitynih.govnih.govnih.govthieme-connect.com
The biological potency and selectivity of this compound derivatives are intricately linked to the nature of their functional groups. Modifications to the chloroacetamide moiety, the fluorine substituent, and the carboxylic acid group can lead to significant changes in their biological profiles.
Role of the Chloroacetamide Group in Biological Activityresearchgate.netmdpi.com
The chloroacetamide group is a critical determinant of the biological activity of this compound. This functional group is known to be a reactive chemical entity, capable of participating in nucleophilic substitution reactions. nbinno.com In the context of drug design, the chloroacetamide moiety often acts as a "warhead," forming covalent bonds with nucleophilic residues, such as cysteine, in the active site of target enzymes or receptors. nih.gov This irreversible binding can lead to potent and sustained inhibition. nih.gov
The reactivity of the chloroacetamide group can be modulated by the electronic environment of the rest of the molecule. The presence of the electron-withdrawing fluorine atom and the carboxylic acid group on the phenyl ring can influence the electrophilicity of the α-carbon, thereby affecting the rate of covalent modification. Chloroacetamide derivatives are a significant class of compounds in modern chemistry with a wide range of applications due to their inherent reactivity. nbinno.com The insertion of a chloroacetamide warhead on a suitable scaffold is considered a valuable strategy in the development of novel inhibitors for various therapeutic targets. nih.gov
Research on other chloroacetamide-containing compounds has demonstrated their potential as antifungal and anticancer agents. nih.govnih.gov For instance, certain chloroacetamide derivatives have shown effectiveness against Candida species and dermatophytes. nih.gov In the context of cancer, a novel chloroacetamide derivative, UPR1376, has been identified as an irreversible inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), showing anti-proliferative activity in lung cancer cell lines. nih.gov
Significance of the Fluorine Atom on the Aromatic Ringvictoria.ac.nznih.govacs.org
The fluorine atom at the 2-position of the benzoic acid ring plays a multifaceted role in modulating the properties of this compound. The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. victoria.ac.nznih.gov
One of the primary effects of fluorine substitution is the alteration of the molecule's electronic properties. Fluorine is the most electronegative element, and its presence on the aromatic ring can significantly influence the acidity (pKa) of the carboxylic acid group. This can, in turn, affect the molecule's ionization state at physiological pH, which is crucial for its interaction with biological targets and its ability to cross cell membranes. victoria.ac.nz
Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound. researchgate.net The C-F bond is stronger than a C-H bond, making it less susceptible to enzymatic cleavage. researchgate.net This increased stability can lead to a longer duration of action in the body.
The fluorine atom can also enhance binding affinity to target proteins through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. nih.gov The strategic placement of fluorine can lead to more favorable interactions within the binding pocket of a receptor or enzyme. The use of fluorine in drug design is rapidly expanding as more is learned about its unique properties and how to deploy it with greater sophistication. victoria.ac.nz
Contribution of the Carboxylic Acid Moiety to Target Recognition
The carboxylic acid moiety is a pivotal functional group in this compound, often playing a crucial role in target recognition and binding. This group is ionizable, and at physiological pH, it typically exists as a carboxylate anion. This negative charge allows it to form strong ionic interactions, or salt bridges, with positively charged amino acid residues, such as arginine and lysine, within a protein's binding site. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivativesresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their potency and selectivity, thereby guiding the design of more effective analogs. dergipark.org.tr
In a typical QSAR study, various molecular descriptors are calculated for a set of derivatives with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that correlates a combination of these descriptors with the observed biological activity. dergipark.org.tr
For benzoic acid derivatives, QSAR studies have revealed the importance of parameters like hydrophobicity, molar refractivity, and the presence of specific substituent groups for their biological activity. nih.gov For instance, a QSAR study on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) indicated that inhibitory activity increases with higher hydrophobicity and the presence of a hydroxyl group. nih.gov Another QSAR study on p-hydroxy benzoic acid derivatives showed that their antimicrobial activity was influenced by topological and shape indices. thieme-connect.com
A hypothetical QSAR model for this compound derivatives might look like:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)
Where the descriptors could represent properties influenced by the chloroacetamide group, the fluorine atom, and the carboxylic acid moiety.
Table 1: Hypothetical QSAR Descriptors and Their Potential Influence on Activity
| Descriptor | Physicochemical Property | Potential Influence on Biological Activity |
| LogP | Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets. |
| pKa | Acidity of Carboxylic Acid | Influences ionization state and ability to form ionic bonds. |
| Hammett Constant (σ) | Electronic Effect of Substituents | Modulates the reactivity of the chloroacetamide group and pKa. |
| Molar Refractivity (MR) | Steric Bulk and Polarizability | Affects how the molecule fits into the binding site. |
| Topological Polar Surface Area (TPSA) | Polarity | Influences membrane permeability and solubility. |
By developing and validating such QSAR models, researchers can predict the activity of novel, unsynthesized derivatives, prioritize compounds for synthesis, and optimize lead structures to achieve desired biological effects.
Computational Chemistry and Rational Design Strategies for 5 2 Chloroacetamido 2 Fluorobenzoic Acid
Molecular Docking and Molecular Dynamics Simulations of 5-(2-chloroacetamido)-2-fluorobenzoic Acid
Molecular docking and molecular dynamics (MD) simulations are foundational techniques in structure-based drug design. They are used to predict and analyze how a ligand, such as this compound, interacts with a target protein at an atomic level. Benzoic acid derivatives have been investigated as potential inhibitors for various protein targets, including enzymes like Trypanosoma cruzi trans-sialidase and Aurora kinases. nih.govossila.com
Prediction of Binding Modes and Affinities
Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a target protein. This method places the ligand into the binding site of a protein and evaluates the fit using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A lower binding energy generally indicates a more favorable interaction.
For this compound, docking studies would identify key interactions between its functional groups and the amino acid residues in the target's active site. The carboxylic acid group is a strong hydrogen bond donor and acceptor. The amide group provides additional hydrogen bonding capabilities, while the aromatic ring can form pi-pi stacking or hydrophobic interactions. The fluorine and chlorine atoms can also participate in specific halogen bonds or other non-covalent interactions, potentially enhancing binding affinity. researchgate.net
Table 1: Hypothetical Docking Results of this compound with a Kinase Target
| Predicted Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -9.2 | Lys72, Asp184 | Hydrogen Bond (Carboxylate) |
| 1 | -9.2 | Leu130 | Hydrophobic (Fluorophenyl ring) |
| 1 | -9.2 | Gly75 | Hydrogen Bond (Amide) |
| 2 | -8.5 | Glu91, Arg150 | Salt Bridge (Carboxylate) |
| 2 | -8.5 | Phe183 | Pi-Pi Stacking (Fluorophenyl ring) |
Analysis of Conformational Dynamics within Target Binding Pockets
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. An MD simulation would reveal the stability of the predicted binding pose of this compound. By simulating the movements of every atom in the system over nanoseconds or longer, researchers can assess the flexibility of the ligand and the binding pocket, observe conformational changes, and calculate more accurate binding free energies. Key metrics such as Root Mean Square Deviation (RMSD) are used to evaluate the stability of the complex; a stable RMSD suggests the ligand remains securely in the binding pocket.
De Novo Design and Virtual Screening Approaches for this compound Analogues
Computational methods are instrumental in expanding from a single hit compound to a series of optimized analogues.
Virtual Screening: This technique involves searching large digital libraries of compounds to identify molecules that are structurally similar to this compound (ligand-based screening) or predicted to bind well to a specific target (structure-based screening). nih.gov This allows for the rapid identification of diverse yet related chemical structures for further testing. nih.gov
De Novo Design: This approach uses computational algorithms to design novel molecules from scratch, piece by piece, within the constraints of the target's binding site. This can lead to the discovery of entirely new chemical scaffolds that still satisfy the key binding interactions.
Table 2: Design Strategies for Analogues of this compound
| Analogue Modification | Rationale | Potential Advantage |
|---|---|---|
| Replace chloroacetamido with cyclopropylacetamido | Improve metabolic stability and explore hydrophobic pocket | Increased half-life, higher potency |
| Add hydroxyl group to the phenyl ring | Introduce new hydrogen bond donor/acceptor | Enhanced binding affinity and selectivity |
| Replace 2-fluorobenzoic acid with a pyridine (B92270) carboxylic acid | Modulate pKa, improve solubility, add H-bond acceptor | Better pharmacokinetic properties |
| Vary the substitution pattern of the fluorine atom (e.g., to position 3 or 4) | Alter electronic properties and binding interactions | Optimize target engagement |
Prediction of Pharmacological Profiles using Computational Methods
Before committing to costly synthesis and experimental testing, the pharmacological properties of this compound and its analogues can be predicted using computational models. These in silico methods estimate a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. For instance, models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for causing toxicity. nih.govnih.gov Tools often assess compliance with guidelines like Lipinski's Rule of Five, which helps predict the drug-likeness of a molecule.
Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 233.6 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Octanol-Water Partition Coefficient) | 2.5 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤10) |
| Polar Surface Area (PSA) | 78.5 Ų | Suggests good oral bioavailability |
| Blood-Brain Barrier (BBB) Permeation | Predicted Low/No | Likely to have limited CNS side effects |
Ligand-Based and Structure-Based Drug Design Initiatives Involving this compound
Both ligand- and structure-based design strategies are critical for developing a compound like this compound into a viable drug candidate.
Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure for the biological target, LBDD relies on the knowledge of active molecules. gardp.orgnih.gov A pharmacophore model can be generated from the 3D structure of this compound, identifying the essential chemical features for biological activity: a hydrogen bond acceptor (carboxylate oxygen), a hydrogen bond donor (amide N-H), an aromatic ring, and a halogen-bonding region. This model then serves as a 3D query to find other molecules with a similar arrangement of features. researchgate.net
Structure-Based Drug Design (SBDD): When the target's 3D structure is available, SBDD is a powerful, iterative approach. nih.gov The process for this compound would involve:
Docking the compound into the target's binding site to understand its binding mode.
Analyzing the protein-ligand complex to identify opportunities for improvement (e.g., an unoccupied hydrophobic pocket or an unsatisfied hydrogen bond partner).
Computationally designing new analogues to better exploit these interactions.
Synthesizing and experimentally testing the most promising designs.
Using the new experimental data to refine the computational models and begin the next design cycle.
Through these integrated computational strategies, a foundational molecule like this compound can be systematically optimized, guiding medicinal chemistry efforts toward the development of novel therapeutics.
Metabolic Pathways and Pharmacokinetic Considerations Preclinical for 5 2 Chloroacetamido 2 Fluorobenzoic Acid
In Vitro Metabolic Stability of 5-(2-chloroacetamido)-2-fluorobenzoic Acid
In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's metabolic fate in the body. These tests typically involve incubating the compound with liver fractions to estimate its intrinsic clearance.
Enzymatic Degradation by Liver Microsomes and S9 Fractions
Liver microsomes contain a high concentration of Phase I cytochrome P450 (CYP) enzymes, while the S9 fraction includes both microsomal and cytosolic enzymes, encompassing Phase I and Phase II metabolic pathways. Data on the rate of degradation of this compound when incubated with liver microsomes or S9 fractions from any preclinical species were not found. Consequently, no data tables on its in vitro half-life or intrinsic clearance can be provided.
Identification of Major Metabolites of this compound
The identification of major metabolites is essential for understanding the biotransformation pathways of a compound and assessing the potential activity or toxicity of its metabolic products. No studies identifying the metabolites of this compound following incubation with liver microsomes, S9 fractions, or other in vitro systems have been reported in the available literature.
Preclinical Absorption, Distribution, Metabolism, Excretion (ADME) Assessment in Animal Models (Excluding human data)
Preclinical ADME studies in animal models are fundamental to characterizing the pharmacokinetic behavior of a new chemical entity. These studies provide insights into how the substance is handled by a living organism.
Bioavailability in Animal Models
Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. No studies detailing the oral or intravenous pharmacokinetics of this compound in any animal model were identified. Therefore, its bioavailability in preclinical species is unknown.
Tissue Distribution and Accumulation Patterns
Tissue distribution studies determine the extent and pattern of a compound's dissemination into various tissues and organs. Information regarding the tissue distribution and potential accumulation of this compound in animal models is not available in the public domain.
Impact of Metabolic Transformations on the Biological Activity of this compound
The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacological profile, influencing both its efficacy and potential for toxicity. For fluorinated benzoic acid derivatives, such as this compound, metabolic transformations are anticipated to primarily involve phase II conjugation reactions. These processes, which include glucuronidation and glycine (B1666218) conjugation, serve to increase the water solubility of the compound, thereby facilitating its excretion from the body. The specific metabolic pathway that predominates is influenced by the physicochemical properties of the molecule.
Preclinical studies on a range of substituted benzoic acids in rats have demonstrated that the primary metabolic routes are either the formation of an ester glucuronide or a glycine conjugate. nih.gov The selection between these two pathways is not random; rather, it is dictated by the electronic and steric properties of the substituents on the benzoic acid ring. nih.gov For instance, research has shown that for certain trifluoromethyl and fluoro-substituted benzoic acids, glucuronidation is the major metabolic fate, while for others, glycine conjugation is the principal route. nih.gov
While direct metabolic studies on this compound are not extensively available in the public domain, inferences can be drawn from related structures. For example, in vivo and in vitro metabolism studies of other complex benzoic acid derivatives have identified glucuronidation as a primary metabolic pathway across various species, including rats and humans. nih.gov This process typically involves the formation of phenolic (ether) and acyl glucuronides. nih.gov It is therefore plausible that this compound would also undergo significant glucuronidation at the carboxylic acid moiety.
The biological activity of the resulting metabolites is a key consideration. Generally, conjugation with glucuronic acid or glycine leads to pharmacologically inactive products that are readily eliminated. However, the potential for the metabolites to retain or exhibit altered biological activity cannot be dismissed without specific experimental data. The impact of such metabolic transformations on the biological activity of this compound remains an area for further investigation.
Below is a summary of expected metabolic pathways for substituted benzoic acids based on available literature.
| Metabolic Pathway | Description | Potential Impact on Activity |
| Glucuronidation | Conjugation with glucuronic acid at the carboxylic acid group, forming an ester glucuronide. | Typically results in inactivation and enhanced excretion. |
| Glycine Conjugation | Formation of an amide linkage between the carboxylic acid group and the amino acid glycine. | Generally leads to pharmacologically inactive and readily excretable metabolites. |
It is important to note that while these pathways are common for benzoic acid derivatives, the specific metabolic profile of this compound and the biological activity of its metabolites would need to be confirmed through dedicated preclinical studies.
Emerging Applications and Future Research Directions for 5 2 Chloroacetamido 2 Fluorobenzoic Acid
Potential Therapeutic Applications in Preclinical Research (Conceptual Framework)
While direct preclinical studies on 5-(2-chloroacetamido)-2-fluorobenzoic acid are not extensively documented in publicly available literature, a conceptual framework for its potential therapeutic applications can be constructed based on the known biological activities of its constituent chemical moieties. The structure suggests potential as an anticancer and anti-inflammatory agent.
The 5-chloro-2-fluorobenzoic acid core is a recognized pharmacophore in medicinal chemistry. For instance, it is a key building block in the molecular design of pyrimidine-based Aurora kinase inhibitors. nih.govossila.com The chloride substituent, in particular, has been noted to enhance binding affinity to targets like Aurora A, which can promote the degradation of oncoproteins. nih.govossila.com Aurora kinases are crucial for cell cycle regulation, and their overexpression is common in many human cancers, making them an attractive target for cancer therapy.
Furthermore, derivatives of aminobenzoic acids, a class to which this compound belongs, have been investigated for a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comconicet.gov.ar The N-acyl amino acid (NAA) structure, which is also present, is a feature of a large family of signaling molecules with diverse physiological roles. nih.gov
The chloroacetamido group is a reactive moiety that can act as an electrophile, capable of forming covalent bonds with nucleophilic residues (like cysteine) in proteins. This property is characteristic of many targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.
Given these characteristics, this compound could conceptually be investigated in preclinical models for:
Oncology: As a potential inhibitor of kinases or other enzymes involved in cancer cell proliferation and survival. The combination of a known kinase-binding scaffold with a covalent-binding "warhead" makes it a candidate for a targeted covalent inhibitor.
Inflammatory Diseases: Chronic inflammation is linked to the development and progression of various diseases, including cancer. conicet.gov.ar Derivatives of para-aminobenzoic acid have shown promise in targeting cancer-related inflammation. conicet.gov.ar The potential for this compound to modulate inflammatory pathways warrants investigation.
Table 1: Conceptual Therapeutic Targets for this compound
| Therapeutic Area | Potential Molecular Target Class | Rationale |
| Oncology | Protein Kinases (e.g., Aurora Kinase) | The 5-chloro-2-fluorobenzoic acid scaffold is a known component of kinase inhibitors. nih.govossila.com |
| Oncology | Enzymes with active site Cysteine | The chloroacetamido group can form covalent bonds with cysteine residues. |
| Inflammatory Diseases | Inflammatory Pathway Proteins (e.g., iNOS, COX-2) | Derivatives of aminobenzoic acids have demonstrated anti-inflammatory properties. conicet.gov.ar |
Use of this compound as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, often by binding to a specific protein target. The chloroacetamido group present in this compound makes it an intriguing candidate for development as a chemical probe. This functional group is a well-known irreversible covalent modifier, capable of reacting with nucleophilic amino acid residues such as cysteine.
This reactivity could be harnessed to:
Identify Novel Drug Targets: By using a tagged version of the molecule, it could be used in chemoproteomic studies to "fish out" and identify its protein binding partners in complex biological samples. This could uncover novel proteins that, when modulated, have a therapeutic effect.
Map Binding Sites: Once a target protein is identified, the covalent nature of the interaction would allow for the precise mapping of the binding site using techniques like mass spectrometry. This information is invaluable for understanding the mechanism of action and for the structure-based design of more potent and selective inhibitors.
Activity-Based Protein Profiling (ABPP): This compound could be developed as an activity-based probe to assess the activity of specific enzymes in their native environment.
The fluorinated benzoic acid component could also aid in biophysical studies, as the fluorine atom can be used as a sensitive reporter for NMR-based screening and binding studies.
Future Prospects for Design and Synthesis of Advanced Analogues
The chemical structure of this compound offers multiple avenues for the design and synthesis of advanced analogues with improved properties. The goal of such efforts would be to enhance potency, selectivity, and pharmacokinetic properties.
Future research could focus on:
Modification of the Chloroacetamido Group: The reactivity of the chloroacetamido group can be tuned by replacing the chlorine with other leaving groups (e.g., fluorine, bromine, or acrylates) to modulate the rate of covalent bond formation. This could optimize the balance between target engagement and off-target reactivity.
Derivatization of the Benzoic Acid Core: The aromatic ring provides a scaffold for further functionalization. Adding or modifying substituents could improve binding affinity and selectivity for a target protein. For instance, different halogenation patterns or the introduction of other functional groups could be explored.
Variations of the Linker: The acetamido linker could be altered in length or rigidity to optimize the positioning of the reactive group within the target's binding pocket.
The synthesis of such analogues would likely involve multi-step synthetic routes, starting from commercially available substituted aminobenzoic acids. The synthesis of related fluorobenzoic acid derivatives has been documented, providing a foundation for these future synthetic efforts. researchgate.netglobalscientificjournal.com
Table 2: Potential Modifications for Analogue Synthesis
| Structural Component | Potential Modification | Desired Outcome |
| Chloroacetamido Group | Replace chlorine with other halogens or Michael acceptors | Modulate reactivity and covalent binding kinetics |
| Aromatic Ring | Introduce or modify substituents | Enhance binding affinity and selectivity |
| Linker | Alter length and conformation | Optimize orientation in the binding site |
Addressing Research Gaps and Challenges in this compound Studies
The primary research gap for this compound is the lack of direct biological data. To move forward, several challenges need to be addressed:
Target Identification and Validation: The first and most critical step is to identify the specific biological target(s) of this compound. High-throughput screening and chemoproteomic approaches will be essential.
Evaluation of Specificity: As a reactive molecule, it is crucial to assess its selectivity. A key challenge will be to engineer the molecule to react specifically with its intended target while minimizing off-target covalent modifications, which could lead to toxicity.
Synthesis and Scalability: While the synthesis of individual analogues is feasible in a laboratory setting, developing a scalable and cost-effective synthetic route will be necessary for any potential future development.
Understanding Structure-Activity Relationships (SAR): A systematic study of how structural modifications affect biological activity will be required to guide the optimization of this chemical scaffold.
Q & A
Q. What are the standard synthetic protocols for preparing 5-(2-chloroacetamido)-2-fluorobenzoic acid?
The compound is typically synthesized via a two-step reaction. First, 5-amino-2-fluorobenzoic acid is reacted with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions. The reaction is catalyzed by a base like triethylamine to neutralize HCl byproducts. The intermediate is purified via recrystallization or column chromatography. Second, hydrolysis or deprotection (if necessary) yields the final product. Characterization involves HPLC for purity assessment and spectroscopic methods (NMR, IR) to confirm functional groups .
Q. How is the compound characterized to confirm its structural integrity?
Key techniques include:
- NMR spectroscopy : H and C NMR identify aromatic protons, chloroacetamido group signals, and fluorine coupling patterns.
- IR spectroscopy : Peaks at ~1650–1700 cm confirm the carbonyl (C=O) of the amide and carboxylic acid.
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]).
- Elemental analysis : Ensures stoichiometric consistency with the molecular formula .
Q. What safety precautions are required when handling this compound?
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the chloroacetamido group.
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines for halogenated waste. Refer to safety data sheets (SDS) for specific hazards, as chloroacetamides may release toxic fumes upon decomposition .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties of this compound?
Density functional theory (DFT) calculations optimize the molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Collision cross-section (CCS) values, calculated using trajectory methods, aid in interpreting ion mobility spectrometry data. For example, predicted CCS values for [M+H] adducts range from 144–153 Ų, aligning with experimental LC-IMS-MS workflows .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Combine X-ray crystallography (for absolute configuration) with F NMR to assess fluorine’s electronic environment.
- Database cross-referencing : Compare spectral data with structurally similar compounds (e.g., 2-chloro-5-fluorobenzoic acid derivatives) in repositories like PubChem or Reaxys .
Q. How can the biological activity of this compound be systematically evaluated?
- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) or cytotoxicity (MTT assay in cancer cell lines).
- Structure-activity relationship (SAR) studies : Modify the chloroacetamido or fluorine substituents to assess their impact on potency. For example, replacing chlorine with bromine may enhance binding affinity in certain targets .
Q. What experimental designs mitigate side reactions during derivatization?
- Controlled reaction conditions : Use low temperatures (0–5°C) to minimize hydrolysis of the chloroacetamido group.
- Protecting groups : Temporarily protect the carboxylic acid moiety with methyl esters during amide bond formation.
- Real-time monitoring : Employ TLC or inline IR spectroscopy to track reaction progress .
Methodological Notes
- Synthetic optimization : Reaction yields improve with anhydrous conditions and slow addition of chloroacetyl chloride to prevent dimerization.
- Analytical challenges : Fluorine’s strong electronegativity may cause signal splitting in NMR; deuterated DMSO is recommended for solubility and resolution .
- Computational limitations : DFT may underestimate steric effects in bulky derivatives; molecular dynamics simulations provide complementary insights into conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
